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Compound of Interest

Compound Name: Bicyclo[1.1.1]pentan-1-amine

Cat. No.: B1248080 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for

Bicyclo[1.1.1]pentan-1-amine, a key building block in medicinal chemistry due to its unique

properties as a bioisostere. The following sections present nuclear magnetic resonance (NMR),

infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols for their

acquisition. This information is crucial for the unambiguous identification and characterization of

this compound in research and development settings.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a fundamental technique for the structural elucidation of organic

molecules. The highly symmetrical and strained bicyclic core of Bicyclo[1.1.1]pentan-1-amine
gives rise to a simple yet characteristic NMR spectrum. The data presented below is for the

hydrochloride salt of the amine, which is the common commercially available form.

¹H NMR Data
The proton NMR spectrum is characterized by two main signals corresponding to the

bridgehead proton and the methylene protons of the bicyclopentane cage.
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Chemical Shift (δ)
ppm

Solvent Multiplicity Assignment

2.60 D₂O s 1H, CH

2.04 D₂O s 6H, CH₂

9.36 DMSO-d₆ br. s. 3H, NH₃⁺

2.43 DMSO-d₆ s 1H, CH

1.81 DMSO-d₆ s 6H, CH₂

¹³C NMR Data
The carbon NMR spectrum is also simple, reflecting the high symmetry of the molecule, with

distinct signals for the bridgehead carbons and the methylene carbons.

Chemical Shift (δ) ppm Solvent Assignment

53.62 D₂O 3C, CH₂

47.64 D₂O 1C, C-NH₂

25.94 D₂O 1C, CH

53.7 (estimated) DMSO-d₆ 3C, CH₂

47.5 (estimated) DMSO-d₆ 1C, C-NH₂

25.5 (estimated) DMSO-d₆ 1C, CH

Infrared (IR) Spectroscopy
Specific experimental IR data for Bicyclo[1.1.1]pentan-1-amine hydrochloride is not readily

available in the reviewed literature. However, based on the functional groups present in the

molecule (a primary amine salt and a saturated bicyclic alkane structure), the following

characteristic absorption bands are expected:
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Wavenumber Range (cm⁻¹) Vibration Type Functional Group

3000-2800 N-H stretch R-NH₃⁺

2950-2850 C-H stretch Alkane (C-H)

1600-1500 N-H bend R-NH₃⁺

1470-1430 C-H bend CH₂

Mass Spectrometry (MS)
Detailed mass spectrometry fragmentation data for Bicyclo[1.1.1]pentan-1-amine is not

extensively documented in the public domain. High-resolution mass spectra (HRMS) for related

bicyclo[1.1.1]pentane derivatives are typically acquired using electrospray ionization time-of-

flight (ESI-TOF) mass spectrometers[1][2]. For Bicyclo[1.1.1]pentan-1-amine (C₅H₉N,

Molecular Weight: 83.13 g/mol ), the protonated molecule [M+H]⁺ would be expected at m/z

84.08.

Experimental Protocols
The following are generalized experimental protocols for the acquisition of spectroscopic data,

based on methods reported for similar bicyclo[1.1.1]pentane derivatives.

NMR Spectroscopy
¹H and ¹³C NMR spectra are typically recorded on a 400, 500, or 600 MHz spectrometer[1].

Samples are prepared by dissolving the compound in a deuterated solvent such as Deuterium

Oxide (D₂O) or Dimethyl Sulfoxide-d₆ (DMSO-d₆). Chemical shifts are reported in parts per

million (ppm) and are referenced to the residual solvent peak.

IR Spectroscopy
Infrared spectra are generally recorded on a Fourier-transform infrared (FT-IR) spectrometer.

For solid samples, a common method is the use of an attenuated total reflectance (ATR)

accessory, where the sample is placed directly on a crystal (e.g., diamond or zinc selenide) for

analysis.
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Mass Spectrometry
High-resolution mass spectra are obtained using an ESI-TOF mass spectrometer. The sample

is typically dissolved in a suitable solvent (e.g., methanol or acetonitrile) and introduced into the

ion source via direct infusion or after separation by liquid chromatography.

Logical Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the spectroscopic characterization of a

synthetic compound like Bicyclo[1.1.1]pentan-1-amine.
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Caption: Workflow for the synthesis and spectroscopic characterization of

Bicyclo[1.1.1]pentan-1-amine.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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